5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde
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Overview
Description
5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde: is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . It features a thiophene ring substituted with a morpholine ring and a hydroxymethyl group, making it a unique and versatile compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the development of bioactive molecules with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in drug development, particularly in targeting specific biological pathways .
Industry: In the industrial sector, it is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .
Comparison with Similar Compounds
5-Morpholin-4-yl-thiophene-2-carbaldehyde: A similar compound with a morpholine ring but lacking the hydroxymethyl group.
Thiophene-2-carbaldehyde: A simpler analog without the morpholine and hydroxymethyl substitutions.
Uniqueness: The presence of both the morpholine ring and the hydroxymethyl group in 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde imparts unique chemical properties, making it more versatile in various chemical reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2 |
InChI Key |
YXDXRSXTSMHPQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C2=CC=C(S2)C=O)CO |
Origin of Product |
United States |
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